3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
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Overview
Description
3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, also known as hydroferulic acid, is a hydroxycinnamic acid derivative. This compound is notable for its antioxidant properties and is found in various plants and fermented foods. It is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the microbial transformation of dietary polyphenols. Another method includes the chemical synthesis starting from benzyl alcohol, which undergoes a series of reactions including substitution, esterification, and hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves the microbial fermentation of plant-derived polyphenols. This method is preferred due to its efficiency and the ability to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers and esters[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acid anhydrides are used under basic or acidic conditions[][3].
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dihydro derivatives.
Substitution: Ethers and esters[][3].
Scientific Research Applications
3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its role in modulating oxidative stress and inflammation.
Medicine: Investigated for its potential therapeutic effects in conditions like cardiovascular diseases and muscle function enhancement.
Industry: Utilized in the production of antioxidants and preservatives
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress pathways. Additionally, it modulates the expression of genes involved in inflammation and metabolism, thereby exerting protective effects on cells and tissues .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-methoxycinnamic acid: A precursor in the biosynthesis of 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.
Ferulic acid: Another hydroxycinnamic acid derivative with similar antioxidant properties.
Caffeic acid: Shares structural similarities and antioxidant activity
Uniqueness
This compound is unique due to its specific microbial transformation pathway and its potent antioxidant activity, which makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
1208-13-5 |
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Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O5/c1-15-9-4-6(2-3-7(9)11)8(12)5-10(13)14/h2-4,8,11-12H,5H2,1H3,(H,13,14) |
InChI Key |
ABTZMSOARGMKMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CC(=O)O)O)O |
Purity |
0 |
Origin of Product |
United States |
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